7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a tert-butyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-benzylsulfanyl-1,2,4-triazole with α-acetylenic ketones can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as zinc chloride, and specific reaction conditions, such as temperature and solvent choice, can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Material Science: It is used in the development of fluorescent materials due to its photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Uniqueness
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its combination of functional groups, which impart distinct chemical properties and potential applications. Its benzylsulfanyl group, in particular, contributes to its reactivity and versatility in various chemical reactions.
Biological Activity
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is characterized by a fused pyrazole and pyrimidine ring structure. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound features a benzylsulfanyl group at the 7-position, a tert-butyl group at the 5-position, and methyl and phenyl substitutions at the 2 and 3 positions, respectively .
The synthesis of this compound typically involves multi-step synthetic routes that allow for precise control over its chemical structure. Common methods include nucleophilic substitutions and cyclization reactions . The chemical reactivity of this compound can be explored through various reactions typical for pyrazolo[1,5-a]pyrimidines, which are crucial for modifying the compound to enhance its biological activity or to synthesize novel derivatives .
Anticancer Activity
Several studies have indicated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance:
- Cytotoxicity : In vitro studies have shown that related compounds demonstrate significant cytotoxic effects against various human cancer cell lines including MCF-7 and HeLa cells . While specific data for our compound is lacking, the structural similarity suggests potential anticancer properties.
- Mechanism of Action : Related compounds have been shown to induce apoptosis in cancer cells and inhibit cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively:
- Broad-Spectrum Activity : Compounds with similar structural features have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the benzylsulfanyl group may enhance this activity.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
7-(Phenylethylthio)-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine | Ethylene bridge instead of benzene | Antimycobacterial | Enhanced solubility |
7-(Chlorobenzylthio)-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine | Chlorinated benzene substituent | Anticancer | Increased potency against certain cancer cell lines |
7-(Methylthio)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine | Methylthio group with isopropyl substitution | Anti-inflammatory | Lower toxicity compared to other derivatives |
Case Studies
While direct case studies on this compound are scarce, related research highlights its potential:
Properties
Molecular Formula |
C24H25N3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
7-benzylsulfanyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H25N3S/c1-17-22(19-13-9-6-10-14-19)23-25-20(24(2,3)4)15-21(27(23)26-17)28-16-18-11-7-5-8-12-18/h5-15H,16H2,1-4H3 |
InChI Key |
LYXQEIWILVHYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.